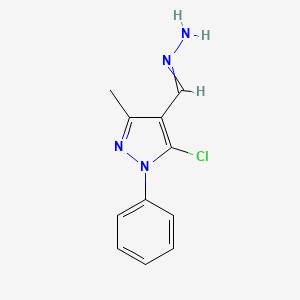![molecular formula C22H26N6OS B12544953 [(2-{(E)-[4-(Dibutylamino)phenyl]diazenyl}-4-methoxy-1,3-thiazol-5-yl)methylidene]propanedinitrile CAS No. 153196-70-4](/img/structure/B12544953.png)
[(2-{(E)-[4-(Dibutylamino)phenyl]diazenyl}-4-methoxy-1,3-thiazol-5-yl)methylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-{(E)-[4-(Dibutylamino)phenyl]diazenyl}-4-methoxy-1,3-thiazol-5-yl)methylidene]propanedinitrile is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by its unique structure, which includes a diazenyl group, a methoxy group, and a thiazole ring.
Méthodes De Préparation
The synthesis of [(2-{(E)-[4-(Dibutylamino)phenyl]diazenyl}-4-methoxy-1,3-thiazol-5-yl)methylidene]propanedinitrile typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with appropriate aldehydes or ketones to form the thiazole core. The diazenyl group is introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with the thiazole derivative.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
[(2-{(E)-[4-(Dibutylamino)phenyl]diazenyl}-4-methoxy-1,3-thiazol-5-yl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically affects the diazenyl group, leading to the formation of azoxy or nitro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the diazenyl group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the propanedinitrile moiety.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azoxy derivatives, while reduction may produce amines .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: Thiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s biological activities make it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of [(2-{(E)-[4-(Dibutylamino)phenyl]diazenyl}-4-methoxy-1,3-thiazol-5-yl)methylidene]propanedinitrile is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis. Similarly, its anticancer properties may be due to the inhibition of key signaling pathways that regulate cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
[(2-{(E)-[4-(Dibutylamino)phenyl]diazenyl}-4-methoxy-1,3-thiazol-5-yl)methylidene]propanedinitrile can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial agent used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal agent used to treat fungal infections.
Tiazofurin: An anticancer agent used in the treatment of certain types of cancer.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
153196-70-4 |
|---|---|
Formule moléculaire |
C22H26N6OS |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
2-[[2-[[4-(dibutylamino)phenyl]diazenyl]-4-methoxy-1,3-thiazol-5-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C22H26N6OS/c1-4-6-12-28(13-7-5-2)19-10-8-18(9-11-19)26-27-22-25-21(29-3)20(30-22)14-17(15-23)16-24/h8-11,14H,4-7,12-13H2,1-3H3 |
Clé InChI |
IFCAKKJLVBCVGL-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C1=CC=C(C=C1)N=NC2=NC(=C(S2)C=C(C#N)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


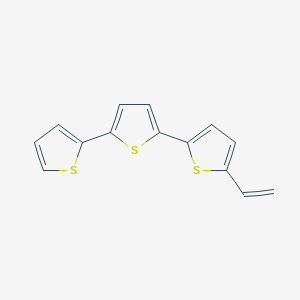
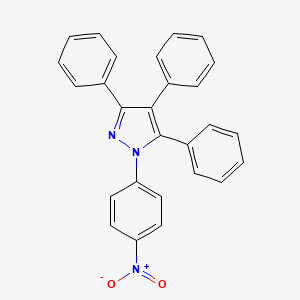
![(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B12544891.png)
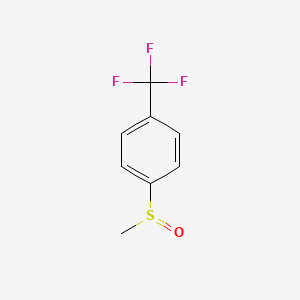
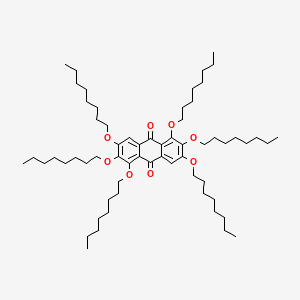
![N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12544906.png)
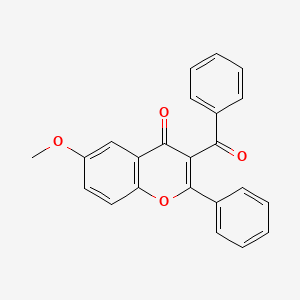

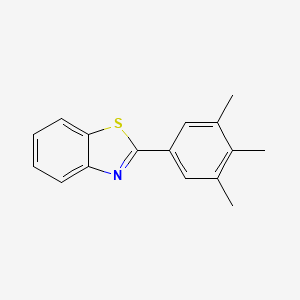

![Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c][1,3]thiazin-1-ylidene)-](/img/structure/B12544939.png)

